molecular formula C31H26N4O2 B11526040 4-(3-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol

4-(3-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol

Cat. No.: B11526040
M. Wt: 486.6 g/mol
InChI Key: XZHLOEJDRZFKCB-BIZUNTBRSA-N
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Description

4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-ethoxyphenol is a complex organic compound that features a unique structure combining indole, imidazo[1,2-a]pyridine, and phenol moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-ethoxyphenol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone.

    Coupling Reactions: The indole and imidazo[1,2-a]pyridine moieties are then coupled using a suitable linker, such as a benzyl group, under basic conditions.

    Final Assembly: The phenol group is introduced through an etherification reaction, where the ethoxy group is attached to the phenol ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imine bond in the compound can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

Biology

Medicine

The compound is being investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Industry

It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazo[1,2-a]pyridine moieties can bind to active sites, altering the function of the target molecules and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-hydroxyphenol: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 4-{3-[(E)-[(1-Benzyl-1H-indol-3-yl)methylidene]amino]imidazo[1,2-a]pyridin-2-yl}-2-ethoxyphenol provides unique steric and electronic properties, potentially enhancing its biological activity and selectivity compared to similar compounds.

Properties

Molecular Formula

C31H26N4O2

Molecular Weight

486.6 g/mol

IUPAC Name

4-[3-[(E)-(1-benzylindol-3-yl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-ethoxyphenol

InChI

InChI=1S/C31H26N4O2/c1-2-37-28-18-23(15-16-27(28)36)30-31(35-17-9-8-14-29(35)33-30)32-19-24-21-34(20-22-10-4-3-5-11-22)26-13-7-6-12-25(24)26/h3-19,21,36H,2,20H2,1H3/b32-19+

InChI Key

XZHLOEJDRZFKCB-BIZUNTBRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)O

Origin of Product

United States

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